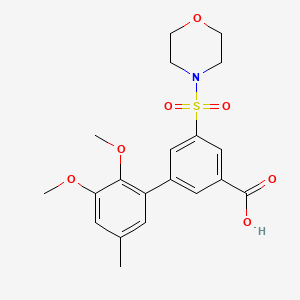
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic benefits. MMBC is a psychoactive compound that has been found to interact with the cannabinoid receptors in the brain and nervous system, leading to a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves its interaction with the cannabinoid receptors in the brain and nervous system. Specifically, this compound binds to the CB1 and CB2 receptors, leading to the activation of various signaling pathways. This activation results in the release of neurotransmitters such as dopamine and serotonin, which play a role in regulating mood, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor properties. The compound has been found to reduce pain and inflammation in animal models, as well as to reduce anxiety-like behavior. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise targeting of the receptors and the ability to study the effects of cannabinoid signaling pathways. However, one limitation of using this compound is its psychoactive properties, which can complicate the interpretation of results and make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One area of interest is its potential as a cancer treatment, and further studies are needed to explore its anti-tumor properties. Additionally, more research is needed to understand the neuroprotective effects of this compound and its potential for the treatment of neurodegenerative diseases. Finally, studies are needed to explore the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic benefits. The compound has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor properties. While there are advantages and limitations to using this compound in lab experiments, further research is needed to explore its potential as a treatment for various conditions and its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves a complex process that requires several chemical reagents and equipment. The method involves the reaction of 2,3-dimethoxybenzaldehyde with 4-morpholinylphenylsulfone in the presence of a base catalyst, followed by the addition of methyl iodide to form the final product. This process has been optimized for high yield and purity, and the resulting this compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been the subject of several scientific studies, including in vitro and in vivo experiments. The compound has been found to have potential therapeutic benefits for a range of conditions, including pain, inflammation, and anxiety. This compound has also been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. In addition, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxy-5-methylphenyl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-13-8-17(19(27-3)18(9-13)26-2)14-10-15(20(22)23)12-16(11-14)29(24,25)21-4-6-28-7-5-21/h8-12H,4-7H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJNEAWPKIYHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)
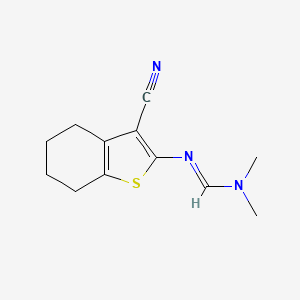
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)
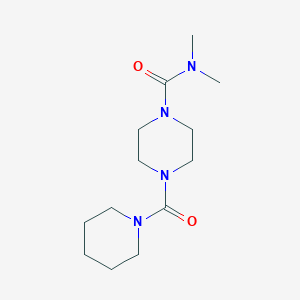
![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)
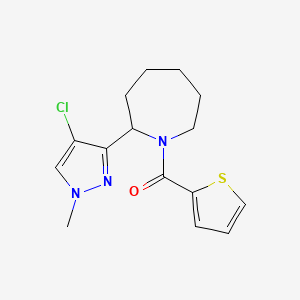
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5372742.png)
![4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5372748.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)
![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)
![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)
![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)
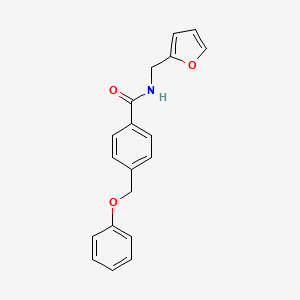
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)